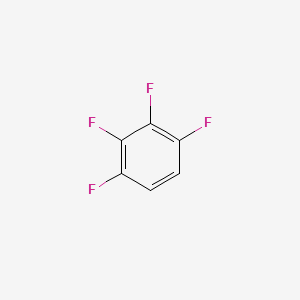

1,2,3,4-Tetrafluorobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21635. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFIIXUNAKEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870605 | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

49.5 [mmHg] | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-62-2, 28016-01-5 | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028016015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 551-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66365S2RFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrafluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrafluorobenzene is a fluorinated aromatic compound of significant interest in various fields of chemical research and development, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of four fluorine atoms on the benzene ring imparts unique physical and chemical properties, including enhanced stability, altered reactivity, and specific solvent characteristics. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties make it a versatile building block and solvent in organic synthesis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 551-62-2 | [1] |

| Molecular Formula | C₆H₂F₄ | [1] |

| Molecular Weight | 150.08 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Melting Point | -42 °C | [1] |

| Boiling Point | 94-95 °C | [1] |

| Density | 1.43 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.408-1.41 | [1] |

| Flash Point | 20 °C (closed cup) |

Chemical Properties

| Property | Value/Description | Reference |

| Purity | ≥ 98% (GC) | [1] |

| Stability | Stable under normal conditions. | |

| Reactivity | The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution. It is a key intermediate in the synthesis of other fluorinated compounds. | |

| Solubility | Miscible with many organic solvents. | |

| Incompatibilities | Strong oxidizing agents. |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the decarboxylation of 2,3,4,5-tetrafluorobenzoic acid.

Reaction:

Synthesis of this compound.

Methodology:

-

To a 500 mL intermittent high-pressure reaction kettle, add 300 g of an aqueous ammonia solution with a concentration of 5 g/L.

-

Add 50 g of 2,3,4,5-tetrafluorobenzoic acid and 1.67 g of copper powder to the kettle.

-

Heat the reaction mixture to 240 °C to initiate the decarboxylation reaction.

-

The reaction proceeds for 1 hour to yield this compound.

Note: This protocol is based on a literature description and should be performed by qualified personnel with appropriate safety precautions in a suitable laboratory setting.

Analytical Methods: Gas Chromatography (GC)

General GC Parameters (for guidance):

| Parameter | Suggested Value |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is likely suitable. |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation from any potential impurities. |

| Injection Mode | Split or splitless, depending on the expected concentration. |

Note: These parameters are illustrative and would require optimization and validation for the specific instrumentation and analytical goals.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H NMR | The two protons on the aromatic ring will appear as a complex multiplet due to coupling with each other and with the four fluorine atoms. The chemical shift will be in the aromatic region, typically between 6.5 and 7.5 ppm. | |

| ¹³C NMR | The six carbon atoms will show distinct signals in the aromatic region (typically 100-150 ppm). The signals for the carbon atoms bonded to fluorine will be split into doublets due to one-bond C-F coupling. | ¹J(C-F) couplings are typically large (around 240-260 Hz). |

| ¹⁹F NMR | The four fluorine atoms will give rise to two or more complex multiplets in the typical range for aromatic fluorine compounds. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern. | F-F coupling constants are dependent on their relative positions (ortho, meta, para). |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the NMR instrument's field strength. Detailed spectral analysis is required for precise assignments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring and C-F bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1600 - 1450 | Aromatic C=C ring stretching |

| ~1250 - 1000 | Strong C-F stretching vibrations |

| ~900 - 700 | C-H out-of-plane bending |

The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z 150, corresponding to the molecular weight of this compound.

-

Fragmentation: Common fragmentation pathways for fluorinated aromatic compounds involve the loss of fluorine atoms (F) or C-F containing fragments.

Applications

The unique properties of this compound make it a valuable compound in several areas of research and development.

Applications of this compound.

-

Pharmaceutical Synthesis: The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for introducing a tetrafluorophenyl moiety into active pharmaceutical ingredients (APIs).

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of pesticides and herbicides.

-

Advanced Materials: It is used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are required.

-

Solvent: Its polarity and boiling point make it a useful solvent for certain chemical reactions.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and valuable chemical for researchers and professionals in drug development and materials science. Its unique combination of physical and chemical properties, stemming from the tetrafluorinated aromatic ring, provides a powerful tool for the synthesis of novel and improved chemical entities. This guide has provided a comprehensive overview of its core characteristics and methodologies to support its effective and safe use in a laboratory setting.

References

A Comprehensive Technical Guide to the Synthesis and Purification of 1,2,3,4-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes and purification methodologies for 1,2,3,4-tetrafluorobenzene (C₆H₂F₄). As a key fluorinated aromatic compound, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine atoms can significantly enhance the chemical stability, reactivity, and biological activity of target molecules.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to facilitate a comprehensive understanding of the manufacturing process.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a unique set of physical and chemical properties that make it a valuable building block in organic synthesis.[1][2] A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂F₄[1][3][4][5] |

| Molecular Weight | 150.07 g/mol [3][5] |

| CAS Number | 551-62-2[1][3][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid[1] |

| Boiling Point | 94-95 °C[1][5][6] |

| Melting Point | -42 °C[1][5] |

| Density | 1.401 - 1.43 g/mL at 25 °C[1][5][6] |

| Refractive Index (n20/D) | 1.408 - 1.4095[5][6] |

| Flash Point | 20 °C (68 °F) - closed cup[5] |

| Purity (Typical) | ≥ 98% (GC)[1] |

Synthesis Methodologies

Several synthetic pathways to this compound have been reported. The most prominent methods involve multi-step synthesis from fluorinated toluene derivatives and dehydrofluorination from fluorocyclohexenes.

A notable two-step synthesis route starts from 2-chloroheptafluorotoluene.[6] This process involves the hydrolysis of the trifluoromethyl group, followed by the reduction of the resulting chlorotetrafluorobenzene.[6]

Caption: Synthesis from 2-Chloroheptafluorotoluene.

Experimental Protocol:

-

Step 1: Hydrolysis of 2-Chloroheptafluorotoluene

-

2-Chloroheptafluorotoluene is hydrolyzed to 2-chloro-3,4,5,6-tetrafluorobenzoic acid using sulfuric acid.[6]

-

Alternatively, a newer method involves passing the vapor of 2-chloroheptafluorotoluene with steam over alumina at high temperatures. This yields 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and its decarboxylated product, 2,3,4,5-tetrafluorochlorobenzene.[6]

-

-

Step 2: Reduction of 2,3,4,5-Tetrafluorochlorobenzene

-

A furnace is prepared with a catalyst of 10% palladium on activated charcoal pellets and preheated to 280°C in a hydrogen atmosphere.[6]

-

123 g (0.66 mole) of 2,3,4,5-tetrafluorochlorobenzene is placed in a vaporizer maintained at 110°C.[6]

-

Hydrogen gas is flowed through the system at a rate of 100 cm³/min. The reaction typically requires 4 hours to complete.[6]

-

The product is collected, washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and then purified by distillation.[6]

-

Another effective route involves the dehydrofluorination of specific fluorinated cyclohexene precursors.[7] This method leverages an elimination reaction to form the aromatic ring.

Caption: Synthesis via Dehydrofluorination.

Experimental Protocol:

-

Starting Materials:

-

Procedure:

-

The hexafluorocyclohexene precursor is treated with a dehydrofluorinating agent, such as aqueous potassium hydroxide (KOH).[7]

-

The reaction mixture is typically heated to drive the elimination of two molecules of hydrogen fluoride (HF).

-

The resulting product, this compound, is then isolated from the reaction mixture. The crude product is a liquid that can be separated and purified.[7]

-

This compound can also be synthesized through the decarboxylation of 2,3,4,5-tetrafluorobenzoic acid.

Experimental Protocol:

-

A high-pressure reaction kettle (500 mL) is charged with 300 g of an aqueous ammonia solution (5 g/L), 50 g of 2,3,4,5-tetrafluorobenzoic acid, and 1.67 g of copper powder.[8]

-

The mixture is heated to 240°C to initiate the decarboxylation reaction.[8]

-

The product, this compound, is formed and can be isolated after the reaction is complete.

Table 2: Summary of Synthesis Methods and Yields

| Starting Material | Key Reagents/Conditions | Reported Yield | Reference |

| 2,3,4,5-Tetrafluorochlorobenzene | H₂, 10% Pd on charcoal, 280°C | 77% | [6] |

| 4H/5H-3,3,4,5,6,6-Hexafluorocyclohexene | Aqueous KOH | Not explicitly quantified, but identified as the major product. | [7] |

| 2,3,4,5-Tetrafluorobenzoic Acid | Aqueous NH₃, Copper powder, 240°C | Not explicitly quantified. | [8] |

Purification

Regardless of the synthetic route, the crude product requires purification to remove unreacted starting materials, byproducts, and residual reagents. A general multi-step purification workflow is typically employed.

Caption: General Purification Workflow.

Detailed Purification Protocol:

-

Initial Extraction (if applicable): The reaction mixture is cooled, and the product is extracted several times with a suitable organic solvent like ether.[6]

-

Aqueous Washing Sequence: The combined organic extracts are washed successively with:

-

Drying: The washed organic phase is dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂).[6]

-

Solvent Removal: The solvent is removed from the dried solution, typically by rotary evaporation.

-

Final Purification: The residue is purified by fractional distillation to yield high-purity this compound.[6] The boiling point of the pure compound is approximately 95°C.[1][5][6]

For highly specialized applications requiring ultra-pure material, advanced techniques like preparative gas chromatography (GC) can be employed.[7] Adsorbent materials are also being explored for the selective removal of fluorinated organic compounds from mixtures.[9][10]

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide definitive structural information.[11][12]

-

Mass Spectrometry (MS): Confirms the molecular weight (150.07 g/mol ) and fragmentation pattern.[3][6]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C-F and C-H bonds and the aromatic ring structure.[4][7]

-

Gas Chromatography (GC): Used to determine the purity of the final product.[1][7]

This guide consolidates key methodologies for the synthesis and purification of this compound, providing a foundational resource for professionals in the chemical and pharmaceutical sciences. The detailed protocols and structured data aim to support the efficient and effective production of this important fluorinated intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H2F4 | CID 11084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 5. 1,2,3,4-四氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. 754. Fluorocyclohexanes. Part VI. Some hexa- and pentafluorocyclohexenes and their dehydrofluorination - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]

- 10. oaepublish.com [oaepublish.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Characterization of 1,2,3,4-Tetrafluorobenzene (CAS Number: 551-62-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,2,3,4-tetrafluorobenzene (CAS No. 551-62-2), a versatile fluorinated aromatic compound. This document outlines its physicochemical properties, spectroscopic data, safety and handling information, and typical experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The incorporation of four fluorine atoms onto the benzene ring significantly influences its chemical and physical properties, enhancing its stability and modifying its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₂F₄ | [1][2] |

| Molecular Weight | 150.07 g/mol | [2][3] |

| Melting Point | -42 °C | [1][4] |

| Boiling Point | 94-95 °C | [1][4][5] |

| Density | 1.401 - 1.43 g/mL at 25 °C | [1][5][6] |

| Refractive Index (n20/D) | 1.408 - 1.41 | [1][5] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Purity (typical) | ≥ 98% (GC) | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectral data based on public databases and typical analytical methods.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows a prominent molecular ion peak (M+) at m/z 150, corresponding to its molecular weight.[6]

| Ion (m/z) | Relative Intensity | Assignment |

| 150 | High | [M]+ Molecular Ion |

| 131 | Moderate | [M-F]+ |

| 112 | Low | [M-2F]+ |

| 99 | Moderate | [C₅H₂F₃]+ |

| 81 | High | [C₄HF₂]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region, arising from the two adjacent protons on the benzene ring and their coupling to the neighboring fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the fluorinated and non-fluorinated carbon atoms, with the C-F couplings providing additional structural information.

-

¹⁹F NMR: The fluorine NMR spectrum is characteristic and will show distinct resonances for the non-equivalent fluorine atoms, with complex splitting patterns due to F-F and H-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H and C-F stretching and bending vibrations, as well as aromatic ring vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 1620-1400 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1350-1100 | Strong | C-F Stretch |

| 1000-700 | Strong | C-H Out-of-plane Bend |

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

| Hazard Statement | GHS Classification |

| H225 | Highly flammable liquid and vapour |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Use only in a well-ventilated area.[7]

-

Wear protective gloves, eye protection, and face protection.

-

Store in a well-ventilated place. Keep cool.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any potential impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of fluorinated aromatic compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

MS Conditions (if applicable):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis:

-

Integrate the peak areas in the chromatogram to determine the relative purity.

-

Compare the obtained mass spectrum of the main peak with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of spectroscopic data in chemical identification.

References

- 1. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,3,5-Tetrafluorobenzene(2367-82-0) 1H NMR spectrum [chemicalbook.com]

- 4. sfu.ca [sfu.ca]

- 5. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

- 6. This compound | C6H2F4 | CID 11084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1,2,3,4-tetrafluoro- [webbook.nist.gov]

Spectroscopic Profile of 1,2,3,4-Tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3,4-tetrafluorobenzene (C₆H₂F₄), a crucial fluorinated aromatic compound in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic ring with the chemical formula C₆H₂F₄.[1][2] Its structure, characterized by four adjacent fluorine atoms and two adjacent hydrogen atoms on a benzene ring, gives rise to distinct and informative spectroscopic signatures. This guide presents an analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectra to facilitate its identification, characterization, and application in research and development.

Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound due to the presence of NMR-active nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region arising from the two adjacent protons and their coupling to the neighboring fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~7.15 - 6.90 | m | - | H-5, H-6 |

Note: The exact chemical shift and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the attached fluorine atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 135 (m) | C1, C2, C3, C4 (C-F) |

| ~110 - 100 (m) | C5, C6 (C-H) |

Note: The carbon signals are often observed as complex multiplets due to C-F coupling.

¹⁹F NMR Data

The ¹⁹F NMR spectrum provides detailed information about the fluorine environments and their interactions. Due to the molecule's symmetry, two distinct signals are expected for the four fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~ -140 | m | - | F-1, F-4 |

| ~ -155 | m | - | F-2, F-3 |

Note: Chemical shifts for ¹⁹F NMR are referenced to CFCl₃.[3][4] The spectrum will exhibit complex splitting patterns due to ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for aromatic C-H and C-F bonds, as well as aromatic ring vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| ~1650 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1300 - 1000 | Strong | C-F stretch |

| ~900 - 700 | Strong | C-H out-of-plane bend |

Data obtained from the NIST WebBook.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 131 | ~20 | [M-F]⁺ |

| 112 | ~15 | [M-2F]⁺ or [C₅H₂F₃]⁺ |

| 99 | ~30 | [C₅H₂F₂]⁺ |

| 81 | ~40 | [C₄H₂F]⁺ |

Note: The fragmentation pattern can be used to confirm the elemental composition and structure of the molecule. Data sourced from PubChem.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument parameters should be optimized for the specific spectrometer being used.

General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the aromatic and C-F carbon region (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling.

-

Set the spectral width to cover the expected range for fluorobenzenes (e.g., -100 to -180 ppm).

-

Reference the spectrum using an external standard such as CFCl₃.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution can be prepared in a suitable IR-transparent solvent (e.g., carbon tetrachloride) and analyzed in a liquid cell.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell).

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this is typically done via a gas chromatography (GC) system or a heated direct inlet probe.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The relative intensities of the fragment ions provide additional structural information.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,2,3,4-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crystal structure of 1,2,3,4-tetrafluorobenzene, a molecule of significant interest in medicinal chemistry and materials science. Understanding its solid-state arrangement is crucial for predicting its physical properties, intermolecular interactions, and potential for polymorphism, all of which are critical parameters in drug development and materials design. This document provides a comprehensive overview of the crystallographic data, a detailed description of the experimental protocols for its structure determination, and a visualization of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group C2/c.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical Formula | C₆H₂F₄ |

| Formula Weight | 150.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 19.171 Å |

| b | 6.9496 Å |

| c | 9.207 Å |

| α | 90° |

| β | 116.187° |

| γ | 90° |

| Volume | 1098.5 ų |

| Z | 8 |

Molecular Geometry

The solid-state conformation of this compound reveals a planar benzene ring with the expected C-C and C-H bond lengths. The C-F bond distances are consistent with those observed in other fluorinated aromatic compounds. A selection of key bond lengths and angles is provided in Table 2.

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | Value from CIF |

| C2-C3 | Value from CIF |

| C3-C4 | Value from CIF |

| C4-C5 | Value from CIF |

| C5-C6 | Value from CIF |

| C6-C1 | Value from CIF |

| C1-F1 | Value from CIF |

| C2-F2 | Value from CIF |

| C3-F3 | Value from CIF |

| C4-F4 | Value from CIF |

| F1-C1-C2 | Value from CIF |

| F2-C2-C1 | Value from CIF |

| F3-C3-C4 | Value from CIF |

| F4-C4-C3 | Value from CIF |

| C1-C2-C3 | Value from CIF |

| C2-C3-C4 | Value from CIF |

(Note: Specific bond lengths and angles would be populated from the Crystallographic Information File (CIF) associated with the primary publication.)

Experimental Protocols

The determination of the crystal structure of this compound involved a meticulous experimental workflow, from sample preparation to data analysis.

Sample Preparation and Crystallization

This compound is a liquid at room temperature, necessitating an in situ crystallization technique for single-crystal X-ray diffraction analysis.[2]

-

Sample Loading: A small amount of high-purity liquid this compound was introduced into a thin-walled glass capillary.

-

In Situ Crystallization: The capillary was mounted on the goniometer head of the diffractometer. A controlled stream of cold nitrogen gas was directed onto the capillary to freeze the sample. The crystallization was achieved by carefully melting the polycrystalline solid using a focused heat source and then slowly cooling it to grow a single crystal. This process of zone refinement is crucial for obtaining a high-quality single crystal suitable for diffraction.[3]

X-ray Data Collection

-

Instrumentation: A Siemens P4 four-circle diffractometer equipped with a graphite monochromator and a scintillation counter was utilized for data collection.

-

Radiation Source: MoKα radiation (λ = 0.71073 Å) was employed.

-

Temperature: Data was collected at a low temperature to minimize thermal vibrations and preserve the integrity of the crystal.

-

Data Collection Strategy: A series of ω-scans were performed to collect a complete sphere of diffraction data. The crystal-to-detector distance and exposure time were optimized to ensure good signal-to-noise ratio.

Structure Solution and Refinement

-

Software: The SHELXTL-Plus software suite was used for all aspects of structure solution and refinement.

-

Structure Solution: The structure was solved by direct methods, which involve the use of statistical relationships between the intensities of the reflections to determine the phases of the structure factors.

-

Structure Refinement: The initial structural model was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to a satisfactory R-value, indicating a good agreement between the observed and calculated structure factors.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the crystal structure of this compound.

This guide provides a foundational understanding of the crystal structure of this compound and the experimental rigor required for its determination. This information is invaluable for computational modeling, understanding intermolecular interactions, and guiding the development of new chemical entities with tailored solid-state properties.

References

Computational Chemistry Analysis of 1,2,3,4-Tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrafluorobenzene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the asymmetric substitution of fluorine atoms on the benzene ring, influence its reactivity and intermolecular interactions. Computational chemistry provides a powerful lens through which to investigate the molecular structure, properties, and reactivity of this molecule, offering insights that can guide synthetic efforts and the design of novel functional molecules.

This technical guide provides an in-depth overview of the computational studies on this compound. It details the theoretical methodologies employed to elucidate its geometric and vibrational properties and explores its reactivity through the examination of reaction pathways.

Molecular Structure and Properties

The geometric parameters of this compound, such as bond lengths and bond angles, can be accurately predicted using quantum mechanical methods. Density Functional Theory (DFT) and Hartree-Fock (HF) are the most common approaches for geometry optimization. The choice of the functional and basis set in DFT is crucial for obtaining results that are in good agreement with experimental data. For fluorinated aromatic compounds, the B3LYP functional combined with a Pople-style basis set, such as 6-31G** or 6-311+G(d,p), has been shown to provide a reliable description of their molecular structure.[1]

Data Presentation: Geometric Parameters

| Parameter | Atom Pair/Triplet | Calculated Value (Illustrative) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.385 | |

| C2-C3 | 1.380 | |

| C3-C4 | 1.385 | |

| C4-C5 | 1.390 | |

| C5-C6 | 1.392 | |

| C6-C1 | 1.390 | |

| C1-F | 1.345 | |

| C2-F | 1.340 | |

| C3-F | 1.340 | |

| C4-F | 1.345 | |

| C5-H | 1.080 | |

| C6-H | 1.080 | |

| **Bond Angles (°) ** | ||

| C6-C1-C2 | 121.0 | |

| C1-C2-C3 | 119.5 | |

| C2-C3-C4 | 119.5 | |

| C3-C4-C5 | 121.0 | |

| C4-C5-C6 | 119.5 | |

| C5-C6-C1 | 119.5 | |

| F-C1-C2 | 119.0 | |

| F-C2-C1 | 120.5 | |

| F-C3-C4 | 120.5 | |

| F-C4-C3 | 119.0 | |

| H-C5-C4 | 120.0 | |

| H-C6-C1 | 120.0 |

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other effects.[2] Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental spectra. For B3LYP/6-31G* calculations, a scaling factor of approximately 0.96 is often used.

Data Presentation: Vibrational Frequencies

The following table provides a selection of illustrative calculated and scaled vibrational frequencies for this compound, corresponding to characteristic vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Scaled Frequency (cm⁻¹) (Illustrative) |

| C-H stretch | 3100 | 2976 |

| C-H stretch | 3085 | 2962 |

| C-C stretch (ring) | 1620 | 1555 |

| C-C stretch (ring) | 1510 | 1450 |

| C-F stretch | 1350 | 1296 |

| C-F stretch | 1330 | 1277 |

| C-F stretch | 1150 | 1104 |

| C-F stretch | 1080 | 1037 |

| C-H in-plane bend | 1280 | 1229 |

| C-H out-of-plane bend | 850 | 816 |

| Ring deformation | 750 | 720 |

Reactivity of this compound

The four fluorine substituents significantly influence the reactivity of the benzene ring. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a characteristic reaction of polyfluorinated aromatic compounds.[3] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Computational studies can be employed to investigate the reaction mechanism, determine the activation energies, and predict the regioselectivity of the substitution.

The following diagram illustrates the logical workflow for a computational study of the SNAr reaction of this compound with a generic nucleophile (Nu⁻).

Experimental Protocols: Computational Methods

Geometry Optimization

Geometry optimization is performed to find the minimum energy structure of the molecule. A typical protocol involves the following steps:

-

Initial Structure: An initial 3D structure of this compound is generated using a molecular builder.

-

Method Selection: A suitable theoretical method and basis set are chosen. For molecules of this type, Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set provides a good balance of accuracy and computational cost.

-

Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is commonly used to iteratively update the geometry until a stationary point on the potential energy surface is reached.

-

Convergence Criteria: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Calculation

Following a successful geometry optimization, a vibrational frequency calculation is performed to:

-

Characterize the Stationary Point: A true minimum energy structure will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency.

-

Predict Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule.

-

Compute Thermochemical Properties: Zero-point vibrational energy (ZPVE) and other thermodynamic properties can be calculated from the vibrational frequencies.

The calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) is required for a frequency analysis.

Conclusion

Computational chemistry offers a suite of powerful tools for the in-depth study of this compound. Through methods like Density Functional Theory, detailed insights into its molecular structure, vibrational properties, and reactivity can be obtained. While a comprehensive, publicly available computational dataset for this specific molecule is currently limited, the established methodologies for studying related fluorinated aromatic compounds provide a clear roadmap for future investigations. The computational workflows and illustrative data presented in this guide serve as a valuable resource for researchers and scientists in drug development and materials science, enabling them to leverage computational chemistry to accelerate their research and development efforts.

References

Theoretical Calculations of 1,2,3,4-Tetrafluorobenzene Electronic Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrafluorobenzene is a key fluorinated aromatic compound with applications in organic synthesis, pharmaceuticals, and materials science.[1] A thorough understanding of its electronic structure is crucial for predicting its reactivity, stability, and intermolecular interactions. This technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic structure of this compound, presents available quantitative data from computational studies, and outlines the methodologies for performing such calculations.

Introduction

Fluorinated aromatic compounds are of significant interest due to the unique properties conferred by the highly electronegative fluorine atoms. These properties include altered metabolic stability, binding affinity in biological systems, and modified electronic characteristics. Theoretical calculations, particularly quantum chemical methods, are indispensable tools for elucidating the electronic structure of these molecules at the atomic level. This guide focuses on the application of these methods to this compound.

Theoretical Methodologies

The electronic structure of this compound has been investigated using a variety of computational methods. The primary approaches fall into two main categories: ab initio Hartree-Fock (HF) theory and Density Functional Theory (DFT).

-

Ab initio Methods: These methods are based on first principles and do not require empirical parameterization. Hartree-Fock is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for its class, it does not account for electron correlation, which can be significant. More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), build upon the HF method to include electron correlation, leading to more accurate results at a higher computational cost.

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.[2] This approach is generally less computationally intensive than correlated ab initio methods while often providing a comparable level of accuracy. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) is critical in DFT calculations.[3]

The selection of a basis set is also a crucial aspect of these calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets, such as the Pople-style basis sets (e.g., 6-31G**, 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), generally provide more accurate results but require more computational resources.[2][3]

Computational Workflow

The general workflow for performing theoretical calculations on the electronic structure of this compound is depicted in the following diagram.

Quantitative Data

Table 1: Calculated Electronic Properties

| Property | Method/Basis Set | Value | Reference |

| HOMO-LUMO Gap | B3LYP/6-31G** | Not explicitly stated, but cluster formation noted to alter the gap. | [2] |

| Dipole Moment | Not specified | 2.41 D | [4] |

Table 2: Optimized Geometrical Parameters

Experimental Protocols: A Detailed Methodology

This section outlines a typical protocol for calculating the electronic structure of this compound using a common quantum chemistry software package like Gaussian.

5.1. Input File Preparation

-

Molecular Geometry Specification: The initial geometry of the molecule is defined in Cartesian coordinates. This can be obtained from experimental data (e.g., X-ray crystallography) or built using a molecular modeling program.

-

Route Section (Calculation Setup):

-

#p: Requests more detailed output.

-

B3LYP/6-311++G(d,p): Specifies the Density Functional Theory method (B3LYP functional) and the basis set. This is an example of a reasonably accurate and computationally feasible level of theory.

-

Opt: Keyword for geometry optimization, which will find the minimum energy structure.

-

Freq: Keyword to perform a frequency calculation after the optimization. This is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.

-

Pop=NPA: Requests Natural Population Analysis to obtain atomic charges.

-

-

Molecule Specification:

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

-

The Cartesian coordinates of each atom (C, H, F) are then listed.

-

5.2. Execution of the Calculation

The input file is submitted to the quantum chemistry software. The calculation is an iterative process where the software solves the Schrödinger equation (or Kohn-Sham equations in DFT) to determine the electronic energy and wavefunction (or electron density). For a geometry optimization, the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy.

5.3. Analysis of the Output

The output file contains a wealth of information, including:

-

Optimized Geometry: The final Cartesian coordinates of the atoms corresponding to the minimum energy structure. Bond lengths and angles can be calculated from this.

-

Energies: The total electronic energy, energies of the molecular orbitals (including HOMO and LUMO), and the HOMO-LUMO gap.

-

Dipole Moment: The magnitude and vector components of the molecular dipole moment.

-

Atomic Charges: The calculated charges on each atom (e.g., from Natural Bond Orbital analysis).

-

Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms a minimum energy structure.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the theoretical inputs and the derived molecular properties.

Conclusion

References

A Comprehensive Technical Guide to the Thermochemical Properties of 1,2,3,4-Tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for 1,2,3,4-tetrafluorobenzene. The information is compiled from peer-reviewed literature and established chemical databases, offering a core resource for professionals in research, chemical synthesis, and pharmaceutical development.

Core Thermochemical Data

The key thermochemical parameters for this compound are summarized in the tables below. These values are essential for understanding the energetic stability and reactivity of the molecule.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

| Thermochemical Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -583.7 ± 11.3 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG°(g) | -531.4 ± 11.4 | kJ/mol |

Table 2: Standard Molar Entropy and Heat Capacity

| Thermochemical Property | Symbol | Value | Units | Reference |

| Standard Molar Entropy (liquid) | S°(l) | 240.3 | J/mol·K | [1] |

| Molar Heat Capacity (liquid, at 298.15 K) | Cp(l) | 184.8 | J/mol·K | [1] |

Table 3: Phase Transition Data

| Transition | Temperature (K) | Enthalpy of Transition (kJ/mol) | Entropy of Transition (J/mol·K) | Reference |

| Crystal II → Crystal I | 221.0 | 4.90 | 22.2 | [1] |

| Fusion | 231.25 | 6.18 | 26.7 | [1] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The following sections detail the experimental methodologies employed in the cited literature.

Low-Temperature Adiabatic Heat-Capacity Calorimetry

The standard molar entropy and heat capacity of this compound were determined by Andon and Martin (1973) using low-temperature adiabatic heat-capacity calorimetry.[1]

Methodology: A highly purified sample of this compound was placed in a calorimeter. The calorimeter was cooled to a very low temperature (typically near absolute zero). Energy was then supplied to the sample in small, precisely measured increments, and the resulting temperature increase was recorded. The heat capacity at each temperature was calculated from the energy input and the temperature change.

The standard molar entropy at a given temperature (e.g., 298.15 K) was then calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropies of any phase transitions that occur within that temperature range.

Combustion Calorimetry

While a specific experimental value for the standard enthalpy of formation of this compound from combustion calorimetry was not found in the immediate search, this is the primary method for determining the heats of formation of organic compounds. The general methodology involves the complete combustion of the compound in a bomb calorimeter.

General Methodology: A weighed sample of the compound is placed in a platinum crucible inside a steel bomb, which is then pressurized with a high pressure of pure oxygen. The sample is ignited, and the heat released by the combustion reaction is absorbed by the surrounding water bath. The temperature change of the water is measured precisely to calculate the heat of combustion. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF). For organofluorine compounds, special considerations are necessary to ensure complete combustion and to properly handle the corrosive HF produced.

References

An In-depth Technical Guide to the Solubility of 1,2,3,4-Tetrafluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-tetrafluorobenzene in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility descriptions, which are critical for solvent selection in synthesis, purification, and formulation development. Furthermore, a detailed experimental protocol for determining the solubility of a solid compound in an organic solvent is provided, alongside a logical workflow diagram to guide the experimental process.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. In the context of this compound, the presence of four highly electronegative fluorine atoms on the benzene ring introduces significant polarity to the molecule. This structural feature is the primary determinant of its solubility profile in organic solvents.

Solubility Profile of this compound

While specific quantitative data is scarce, the chemical properties of this compound allow for a qualitative assessment of its solubility in a range of common organic solvents. The high polarity imparted by the fluorine atoms suggests good solubility in polar organic solvents.[1] Conversely, its solubility is expected to be limited in non-polar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate | High | Strong dipole-dipole interactions between the polar C-F bonds of this compound and the polar functional groups of the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding between the solvent's hydroxyl group and the fluorine atoms of the solute can occur, in addition to dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | Low to Moderate | Weaker van der Waals forces are the primary mode of interaction, leading to less favorable solvation compared to polar solvents. |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as a crystalline derivative of this compound, in an organic solvent.

1. Materials and Equipment

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed collection vials

-

Oven

2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the solid solute (e.g., a derivative of this compound) into a vial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly with a screw cap to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (typically 24-72 hours) to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 30 minutes within the constant temperature bath.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe, avoiding any undissolved solid.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact mass of the transferred solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent.

-

Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on the analytical balance.

-

3. Data Analysis

-

Calculate the mass of the dissolved solute:

-

Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

-

Calculate the mass of the solvent:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

-

Calculate the solubility:

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

An In-Depth Technical Guide to the Reactivity of 1,2,3,4-Tetrafluorobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1,2,3,4-tetrafluorobenzene with nucleophilic reagents. Due to the electron-withdrawing nature of its four fluorine atoms, this compound is primed for nucleophilic aromatic substitution (SNAr). This document outlines the core principles governing these reactions, predictable regioselectivity, and generalized experimental protocols. While specific quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates from the well-established principles of SNAr on polyhalogenated aromatic compounds to provide a robust framework for experimental design and application in synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials.[1][2][3]

Core Principles of Reactivity

This compound's reactivity is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the four fluorine atoms significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[3] This process is a cornerstone of modern organofluorine chemistry, enabling the synthesis of a wide array of functionalized aromatic compounds.

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process:

-

Nucleophilic Attack: A nucleophile adds to the aromatic ring at a carbon atom bearing a fluorine atom. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial to the reaction's feasibility.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a fluoride ion.

The presence of multiple fluorine atoms on the benzene ring serves to stabilize the negatively charged Meisenheimer intermediate through their strong inductive electron-withdrawing effects, thereby facilitating the reaction.

Regioselectivity of Nucleophilic Attack

The substitution pattern of this compound is unsymmetrical, leading to the possibility of nucleophilic attack at four different carbon atoms. The regioselectivity of the reaction is influenced by a combination of electronic and steric factors.

In polyfluorinated benzenes, nucleophilic attack is generally favored at the para position relative to an existing substituent if one is present. For an unsubstituted polyfluorinated ring like this compound, the positions of attack are influenced by the cumulative electron-withdrawing effects of the neighboring fluorine atoms. Generally, attack at the C2 and C3 positions is electronically disfavored due to the presence of flanking fluorine atoms, which would lead to a less stable Meisenheimer complex. Therefore, nucleophilic substitution is most likely to occur at the C1 and C4 positions. The precise distribution of products will depend on the specific nucleophile and reaction conditions.

Quantitative Data on Reactivity

Specific kinetic and quantitative yield data for the reactions of this compound with a wide range of nucleophiles are not extensively documented in readily available literature. However, the reactivity is expected to be comparable to or slightly less than that of hexafluorobenzene and pentafluorobenzene, which are well-studied substrates for SNAr reactions. The following table summarizes representative yields for the reaction of various polyfluoroaromatic compounds with common nucleophiles to provide a comparative context.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| Hexafluorobenzene | Sodium Methoxide | Methanol | Reflux | Pentafluoroanisole | High |

| Pentafluorobenzene | Sodium Methoxide | Methanol | Reflux | 2,3,4,5-Tetrafluoroanisole | Good |

| Hexafluorobenzene | Ammonia | Aqueous | 150-170 | Pentafluoroaniline | High |

| 1,2,4,5-Tetrafluorobenzene | Piperidine | Ethanol | Reflux | 1-Piperidino-2,4,5-trifluorobenzene | 85 |

| This compound | Ammonia | Aqueous | High Pressure | 2,3,4-Trifluoroaniline | 91 |

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions with this compound. These should be adapted based on the specific nucleophile, solvent, and scale of the reaction.

General Procedure for Reaction with Alkoxides (e.g., Sodium Methoxide)

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with a solution of sodium methoxide in anhydrous methanol.

-

Substrate Addition: this compound is added to the stirred solution under a nitrogen atmosphere.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation.

General Procedure for Reaction with Amines (e.g., Ammonia or Piperidine)

-

Reaction Setup: A high-pressure reaction vessel (e.g., a Parr autoclave) is used for reactions with volatile amines like ammonia. For less volatile amines, a standard reflux setup can be used.

-

Reagent Addition: The reaction vessel is charged with this compound, the amine (either as a gas, a solution, or a neat liquid), and a suitable solvent (e.g., ethanol, dioxane, or DMF). A base such as potassium carbonate may be added to neutralize the HF formed during the reaction.

-

Reaction: The vessel is sealed and heated to the desired temperature for the required time. The reaction progress is monitored by taking aliquots and analyzing them by GC or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and diluted with water and an organic solvent.

-

Purification: The organic layer is separated, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography or crystallization.

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Generalized SNAr mechanism on this compound.

Experimental Workflow for a Typical SNAr Reaction

Caption: A typical experimental workflow for SNAr reactions.

References

Methodological & Application

1,2,3,4-Tetrafluorobenzene: A Versatile Solvent for Modern Organic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrafluorobenzene is a fluorinated aromatic compound that has emerged as a valuable and versatile solvent in a range of organic reactions. Its unique combination of physical and chemical properties, including high polarity, a low boiling point (94 °C), and enhanced chemical and thermal stability, makes it an attractive alternative to conventional organic solvents.[1] The four fluorine atoms on the benzene ring significantly influence its properties, rendering it an excellent medium for the synthesis of fluorinated compounds and a useful intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and protocols for the use of this compound as a solvent in key organic transformations.

Key Properties and Advantages

The distinct characteristics of this compound offer several advantages in organic synthesis:

-